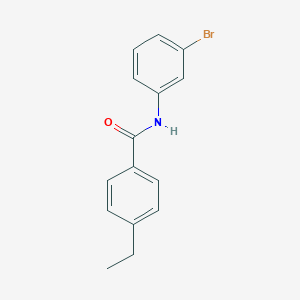
1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate, also known as MDL-72222, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate involves its selective binding to the NMDA receptor. This binding results in the inhibition of the receptor's activity, which leads to a decrease in the influx of calcium ions into the neuron. This decrease in calcium influx has been shown to have various physiological and pathological effects on the brain, including the modulation of synaptic plasticity, neuronal excitability, and cell death.
Biochemical and Physiological Effects:
1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate has been shown to have various biochemical and physiological effects on the brain. These effects include the modulation of synaptic plasticity, neuronal excitability, and cell death. By modulating these processes, 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate has the potential to be used as a research tool to study the underlying mechanisms of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate in lab experiments is its selectivity for the NMDA receptor. This selectivity allows researchers to study the role of NMDA receptors in various neurological disorders without affecting other ion channels in the brain. However, one of the limitations of using 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate is its potential toxicity at high concentrations. Therefore, researchers must be careful when using this compound in lab experiments and ensure that appropriate safety measures are in place.
Orientations Futures
There are several future directions for the use of 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate in scientific research. One potential direction is the development of new drugs that target the NMDA receptor. 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate can be used as a starting point for the development of new drugs that have improved selectivity and reduced toxicity. Another potential direction is the use of 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate in the development of new therapies for neurological disorders. By understanding the underlying mechanisms of these disorders, researchers can develop new therapies that target specific ion channels in the brain, including the NMDA receptor.
Conclusion:
In conclusion, 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate has the potential to be used as a research tool to study the underlying mechanisms of various neurological disorders and to develop new therapies for these disorders.
Méthodes De Synthèse
1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate is synthesized using a specific method that involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-chlorobenzenesulfonate. The final product is obtained after purification using column chromatography. This synthesis method has been well-established and has been used by researchers to obtain high purity 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate for various research applications.
Applications De Recherche Scientifique
1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate has been extensively studied for its potential use in various research applications. One of its primary uses is as a research tool to study the function of certain ion channels in the brain. 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. By blocking this receptor, researchers can study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Formule moléculaire |
C13H9ClO5S |
|---|---|
Poids moléculaire |
312.73 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-yl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C13H9ClO5S/c14-9-1-4-11(5-2-9)20(15,16)19-10-3-6-12-13(7-10)18-8-17-12/h1-7H,8H2 |
Clé InChI |
DCSNWVPRWFEZLU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



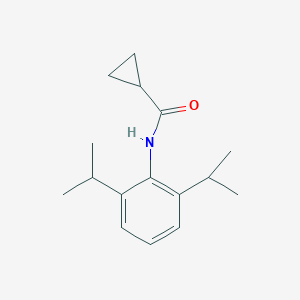
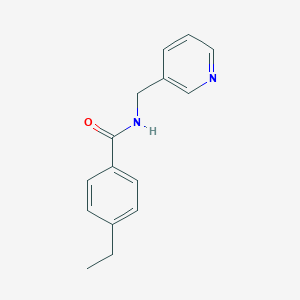
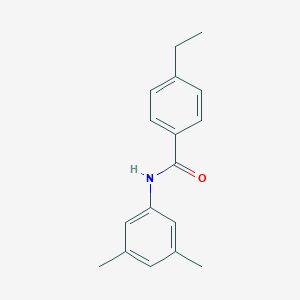


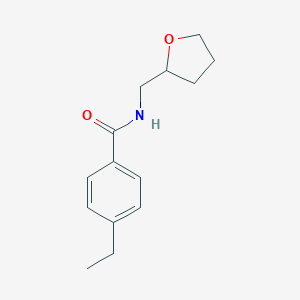
![2-(4-chlorobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B290412.png)
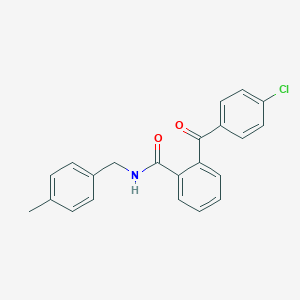

![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290416.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290417.png)
![2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B290418.png)

